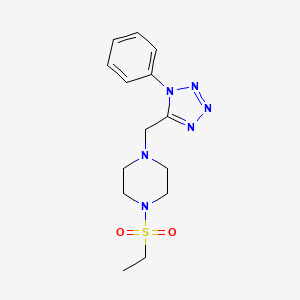

1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Description

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a piperazine derivative featuring an ethylsulfonyl group at the 1-position and a tetrazole-phenylmethyl moiety at the 4-position.

Properties

IUPAC Name |

1-ethylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-2-23(21,22)19-10-8-18(9-11-19)12-14-15-16-17-20(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIMLSFOTUBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine show inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives synthesized from tetrazole and piperazine frameworks have been shown to possess potent antibacterial and antifungal activities .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have revealed that certain derivatives can induce apoptosis in cancer cells. The mechanism of action is thought to involve the inhibition of tubulin polymerization, thereby disrupting the mitotic process in cancer cells .

Case Study 1: Antimicrobial Evaluation

A series of novel 1-(aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives were synthesized and screened for antimicrobial activity. Among these, several compounds exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the piperazine or tetrazole moieties can enhance efficacy .

Case Study 2: Anticancer Activity

In a study focusing on substituted triazoles and their piperazine derivatives, one compound demonstrated an IC50 value of 0.99 µM against the BT-474 breast cancer cell line. This finding highlights the potential of tetrazole-containing compounds in developing new anticancer agents .

Summary of Applications

| Application | Details |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, showing potential for treating infectious diseases. |

| Anticancer | Induces apoptosis in cancer cell lines; potential for development as anticancer therapeutics. |

| Synthesis Techniques | Microwave-assisted synthesis improves yield; multi-step synthesis pathways are commonly used. |

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological targets, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

Table 2: Receptor Binding and Pharmacological Profiles

Key Observations :

- 5-HT1A Affinity: Piperazine derivatives with methoxyphenyl groups (e.g., ) show nanomolar affinity for 5-HT1A receptors, suggesting the Target compound may exhibit similar activity if optimized.

- Angiotensin II Antagonism : Tetrazole moieties (as in CV-11974, ) are critical for angiotensin II receptor antagonism, implying the Target compound could share this mechanism.

Biological Activity

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H16N4O2S

- Molecular Weight : 288.35 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the serotonergic system. Research indicates that tetrazole derivatives often exhibit significant affinity for serotonin receptors, which play a crucial role in mood regulation and anxiety.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing neurotransmission and behavioral outcomes.

- GABAergic Activity : Some studies suggest that piperazine derivatives can modulate GABA receptors, contributing to anxiolytic effects.

- Dopaminergic Pathways : Potential interactions with dopamine receptors may also contribute to its pharmacological profile.

Biological Activity and Pharmacological Effects

Research has highlighted several biological activities associated with this compound:

Anxiolytic Effects

In behavioral tests on animal models, compounds similar to this piperazine derivative have shown promising anxiolytic effects. For instance, studies involving related piperazine derivatives demonstrated increased time spent in open areas during elevated plus-maze tests, indicating reduced anxiety levels .

Antidepressant-Like Activity

The antidepressant-like properties are often assessed through forced swimming tests (FST) and tail suspension tests (TST). Compounds exhibiting these properties typically reduce immobility times in these tests, suggesting an increase in overall activity and mood enhancement .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of piperazine derivatives:

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine?

Answer: Synthesis typically involves multi-step reactions:

- Step 1: Coupling of the piperazine core with a tetrazole-phenylmethyl group via nucleophilic substitution or alkylation.

- Step 2: Sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the ethylsulfonyl moiety.

- Key reagents: Ethylsulfonyl chloride, triethylamine, and polar aprotic solvents (e.g., DMF).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm structural integrity .

Q. How is the compound characterized to verify its structure and purity?

Answer:

- Spectral analysis:

- -NMR detects protons on the piperazine ring (δ 2.5–3.5 ppm) and tetrazole-phenyl groups (δ 7.0–7.8 ppm).

- IR spectroscopy identifies sulfonyl (S=O stretch at ~1350–1150 cm) and tetrazole (C=N stretch at ~1450 cm) functional groups.

- Mass spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- Elemental analysis: Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary toxicity screening methods are applicable to this compound?

Answer:

- In vitro assays:

- MTT assay on human cell lines (e.g., HEK-293) to assess cytotoxicity (IC values).

- Hemolysis tests to evaluate erythrocyte membrane disruption.

- In vivo models: Acute toxicity in rodents (LD) with histopathological analysis of liver/kidney tissues. Modified piperazine derivatives exhibit low toxicity when stabilized with cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

- Receptor binding assays: Radioligand displacement studies (e.g., -labeled ligands) to test affinity for serotonin (5-HT) or dopamine receptors, given the piperazine scaffold’s receptor-modulating properties .

- Enzyme inhibition: Kinetic assays (e.g., fluorescence-based) to evaluate inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE), linked to antiplatelet or anti-inflammatory activity .

- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies address contradictory data between biological activity and toxicity?

Answer:

- Structural optimization:

- Introduce β-cyclodextrin complexes to reduce toxicity while retaining bioactivity, as demonstrated in modified piperazine derivatives .

- Replace the ethylsulfonyl group with bioisosteres (e.g., methylsulfonyl) to balance lipophilicity and metabolic stability.

- Dose-response studies: Establish therapeutic windows using in vitro/in vivo efficacy-toxicity ratios .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Variations in substituents:

- Synthesize analogs with different sulfonyl groups (e.g., propylsulfonyl) or tetrazole substituents (e.g., 2-naphthyltetrazole).

- Test antiplatelet activity (via platelet aggregation assays) or antimicrobial efficacy (MIC against S. aureus and E. coli) .

- Pharmacophore mapping: Identify critical moieties (e.g., sulfonyl group for receptor affinity) using 3D-QSAR models .

Q. What methods evaluate the compound’s stability under physiological conditions?

Answer:

- pH stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24 hours. Piperazine derivatives are generally stable at physiological pH but may hydrolyze under acidic conditions .

- Thermal stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most piperazine derivatives) .

Q. How can researchers validate the compound’s pharmacokinetic (PK) properties?

Answer:

- In vitro ADME:

- Caco-2 cell permeability assays to predict oral absorption.

- Microsomal stability tests (human liver microsomes) to estimate metabolic clearance.

- In vivo PK: Administer to rodents and measure plasma concentration-time profiles using LC-MS/MS. Piperazine derivatives often exhibit moderate half-lives (2–6 hours) due to hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.